molecular formula C9H8Br2O3 B2556293 3,5-Dibromo-2-ethoxybenzoic acid CAS No. 633322-44-8

3,5-Dibromo-2-ethoxybenzoic acid

Cat. No. B2556293
M. Wt: 323.968
InChI Key: MGOYAZLHALPYRG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-ethoxybenzoic acid is a chemical compound with the linear formula C9H8Br2O3 . It has a molecular weight of 323.97 .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-2-ethoxybenzoic acid consists of a benzoic acid core substituted with bromine atoms at the 3 and 5 positions and an ethoxy group at the 2 position .

Scientific Research Applications

Tissue Analysis and Biological Materials

A water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials, was synthesized, showing applications in understanding the role of disulfide bonds in blood and potentially related biological reactions (Ellman, 1959).

Proton Shuttle in Arylation Processes

In the exploration of biaryl carboxylic acids, diversely substituted 2-arylbenzoic acids, similar to 3,5-Dibromo-2-ethoxybenzoic acid, were synthesized and tested for their efficiency as proton shuttles in the arylation of indoles, demonstrating their potential in chemical synthesis processes (Jing-Jing Pi et al., 2018).

Marine Sponge-Derived Compounds

A study on sea sponge Didiscus sp. led to the isolation of 3,5-Dibromo-2-methoxybenzoic acid, showcasing the potential of marine-derived compounds in pharmaceutical research and development (Utkina et al., 1998).

Herbicide Resistance in Plants

Research demonstrated the use of specific genes encoding nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, conferring resistance to the herbicide in transgenic plants. This highlights a novel approach to enhancing crop resistance against specific herbicides (Stalker et al., 1988).

Photodegradation of Environmental Contaminants

Studies on the photochemical degradation of hazardous water contaminants, including parabens and p-hydroxybenzoic acid, provide insights into the environmental behavior and potential mitigation strategies for these widely used preservatives (Gmurek et al., 2015).

properties

IUPAC Name

3,5-dibromo-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYAZLHALPYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-ethoxybenzoic acid

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